Home > Products > Screening Compounds P19951 > 2-BROMO-5-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE
2-BROMO-5-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE - 1421526-43-3

2-BROMO-5-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE

Catalog Number: EVT-3143291
CAS Number: 1421526-43-3
Molecular Formula: C14H15BrN2O3
Molecular Weight: 339.189
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3S,4R,5R)-5-(6-(((7-Bromo-2-(dimethylamino)-4-((3-methylisoxazol-5-yl)methoxy)benzo[d]oxazol-5-yl)methyl)amino)-9H-purin-9-yl)-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide

  • Compound Description: This compound is a selective A3 adenosine receptor agonist designed by Muscagen Ltd. for the potential treatment of cardiac ischemia. []
  • Relevance: This compound shares a key structural feature with 2-bromo-5-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide: the presence of a 3-methylisoxazol-5-ylmethoxy group. Both compounds incorporate this moiety as part of a larger, more complex structure, suggesting a potential common target or mechanism of action.

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: Venetoclax N-oxide (VNO) is a potential oxidative impurity identified during the degradation of Venetoclax, a potent BCL-2 inhibitor used in treating blood cancers. []
  • Relevance: Although structurally distinct from 2-bromo-5-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide, VNO shares a common feature: the presence of a substituted benzamide moiety. The variations in their structures highlight the diversity achievable within the benzamide class and its potential for targeting different biological processes.

(R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide

  • Compound Description: This compound displays potent antiemetic effects attributed to its strong antagonism of serotonin 5-HT3 and dopamine D2 receptors. [, ]
  • Relevance: This compound bears a notable structural resemblance to 2-bromo-5-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide. Both compounds feature a bromo substituent at the 5-position and a methoxy group at the 2-position of a heterocyclic ring. Furthermore, they both possess an alkyl chain ending in an amide group, highlighting a potential shared pharmacophore for receptor binding. ,

5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid

  • Compound Description: This compound serves as a key building block in the synthesis of potent dopamine D2, D3, and serotonin 5-HT3 receptor antagonists. []
  • Relevance: This compound is a direct precursor to the aforementioned (R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide and shares a significant structural overlap with 2-bromo-5-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide. The presence of a bromo group at the 5-position, a methoxy group at the 2-position, and a carboxylic acid group in place of the amide group in our target compound emphasizes their close relationship and their likely application in medicinal chemistry.

Properties

CAS Number

1421526-43-3

Product Name

2-BROMO-5-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE

IUPAC Name

2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.189

InChI

InChI=1S/C14H15BrN2O3/c1-9-7-11(20-17-9)5-6-16-14(18)12-8-10(19-2)3-4-13(12)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)

InChI Key

NPXGSBZUFLSRFH-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CCNC(=O)C2=C(C=CC(=C2)OC)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.